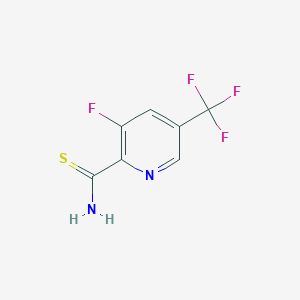

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide

Vue d'ensemble

Description

“3-Fluoro-5-(trifluoromethyl)pyridine” is a fluorinated pyridine derivative . It has a molecular weight of 165.09 . The IUPAC name is 3-fluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Fluoro-5-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(trifluoromethyl)pyridine” is represented by the linear formula C6H3F4N . The Inchi Code is 1S/C6H3F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, including “3-Fluoro-5-(trifluoromethyl)pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis

“3-Fluoro-5-(trifluoromethyl)pyridine” is stored at ambient temperature .Applications De Recherche Scientifique

Modular Synthesis of Polysubstituted and Fused Pyridines

A study introduced a novel one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This approach, which uses readily available starting materials under transition-metal catalyst-free conditions, highlights the utility of fluorinated pyridine derivatives in constructing complex pyridine scaffolds, potentially including those similar to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide for various applications (Song et al., 2016).

Synthesis of Fluorine-18 Labeled Compounds for PET Imaging

Fluorine-18 labeled compounds, such as [18F]FPEB, have been synthesized for imaging metabotropic glutamate receptor subtype type 5 (mGluR5) in human PET imaging. This application demonstrates the importance of fluorinated compounds in the development of radiopharmaceuticals for diagnostic imaging. The ability to synthesize and label these compounds efficiently opens up pathways for the potential utilization of similarly structured chemicals in medical imaging and neuroscience research (Liang et al., 2014).

Anticancer Activity of Pyrazole-1-carbothioamide Derivatives

Research into pyrazole-1-carbothioamide nucleosides, which share a functional group similarity with this compound, revealed significant anticancer activity against various human cancer cell lines. This underscores the potential of fluorinated pyridine derivatives in the development of new anticancer agents. The study's findings suggest that modifications to the pyrazole-1-carbothioamide backbone can lead to compounds with promising therapeutic applications (Radwan et al., 2019).

Synthesis of Poly-Substituted Pyridines

Another study described a new strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, highlighting the versatility of fluorinated pyridine derivatives in organic synthesis. The methodology facilitates the preparation of complex pyridine derivatives under noble metal-free conditions, which could potentially be applied to the synthesis of compounds similar to this compound (Chen et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2S/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDOEVOSMNYAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

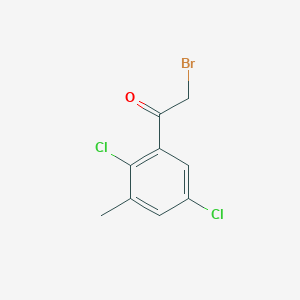

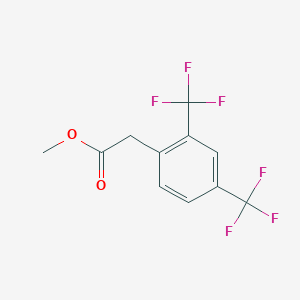

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)

![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)